molecular formula C15H13ClN4S B2950082 3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine CAS No. 860609-05-8

3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine

Cat. No. B2950082
CAS RN: 860609-05-8
M. Wt: 316.81
InChI Key: MXAUMURNNHOUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine” is a chemical substance with the CAS Number: 41266-78-8 . It has a molecular weight of 240.72 .


Molecular Structure Analysis

The 3D structure of the compound was confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .


Physical And Chemical Properties Analysis

The compound has a melting point of 149-151 degrees Celsius . Other physical and chemical properties are not explicitly mentioned in the available resources.

Mechanism of Action

CSPT is thought to act as a competitive inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and blocks the binding of the substrate, thus preventing the enzyme or protein from catalyzing the reaction.
Biochemical and Physiological Effects
CSPT has been shown to inhibit the activity of enzymes and proteins, including enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the transport of drugs across cell membranes, thus affecting the pharmacokinetics of drugs. In addition, CSPT has been found to affect the expression of genes involved in drug metabolism and transport.

Advantages and Limitations for Lab Experiments

The main advantage of CSPT is that it can be used to study the mechanism of action of enzymes and proteins, as well as the biochemical and physiological effects of drugs. It is also relatively easy to synthesize and is relatively inexpensive. However, CSPT is not suitable for use in vivo studies, as it is toxic to cells.

Future Directions

The use of CSPT in laboratory experiments can be further explored in several ways. For example, CSPT can be used to study the effects of drug combinations on enzyme and protein activity, as well as the effects of drug combinations on gene expression. In addition, CSPT can be used to develop novel drug delivery systems, as well as to design new drugs with improved pharmacokinetics. Finally, CSPT can be used to study the structure and function of nucleic acids, as well as the development of new catalysts.

Synthesis Methods

CSPT can be synthesized by a three-step reaction. The first step involves the reaction between 4-chlorobenzaldehyde and hydrazine to form a hydrazone. The second step involves the reaction between the hydrazone and phosphorus oxychloride to form a chloro-substituted 1,2,4-triazole. The third step involves the reaction between the chloro-substituted 1,2,4-triazole and thiophenol to form CSPT.

Scientific Research Applications

CSPT is used in laboratories for scientific research. It has been used in a variety of studies, including studies on the mechanism of action of enzymes and proteins, the biochemical and physiological effects of drugs, and the development of novel drug delivery systems. It has also been used in studies of the structure and function of nucleic acids, the design of new drugs, and the development of new catalysts.

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUMURNNHOUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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